

JNJ-54119936 solubility issues and solutions

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Compound of Interest

Compound Name: JNJ-54119936

Cat. No.: B10825128

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JNJ-54119936 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and handling of **JNJ-54119936**, a potent RORy (RORc) inverse agonist.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving JNJ-54119936?

A1: The recommended solvent for **JNJ-54119936** is Dimethyl Sulfoxide (DMSO). It is soluble in DMSO up to 10 mM.[1][2]

Q2: How should I prepare a stock solution of **JNJ-54119936**?

A2: To prepare a 10 mM stock solution, dissolve the appropriate mass of **JNJ-54119936** powder in the required volume of DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 0.58022 mg of **JNJ-54119936** (Molecular Weight: 580.22 g/mol) in 1 mL of DMSO. Ensure the solution is clear and fully dissolved before use.

Q3: How should I store the **JNJ-54119936** stock solution?

A3: **JNJ-54119936** stock solutions in DMSO should be stored at -20°C.[2] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[2]

Q4: Can I dissolve JNJ-54119936 in aqueous buffers like PBS or cell culture media?







A4: Direct dissolution of **JNJ-54119936** in aqueous buffers is not recommended due to its poor aqueous solubility. To prepare working solutions in aqueous media, it is best to first dissolve the compound in DMSO to create a concentrated stock solution and then dilute this stock into the aqueous buffer or media.

Q5: What is the mechanism of action of **JNJ-54119936**?

A5: **JNJ-54119936** is a RORγ (Retinoic Acid-Related Orphan Receptor γ) inverse agonist with a Kd of 5.3 nM.[1][3] It functions by binding to the ligand-binding domain of RORγt, which is a key transcription factor for the differentiation of Th17 cells and the production of proinflammatory cytokines such as IL-17A, IL-17F, and IL-22.[2][4] By inhibiting RORγt activity, **JNJ-54119936** suppresses the Th17/IL-17 pathway.

Troubleshooting Guide



Troubleshooting & Optimization

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Issue	Possible Cause	Recommended Solution
Precipitation observed after diluting DMSO stock solution in aqueous media.	The final concentration of JNJ-54119936 in the aqueous media exceeds its solubility limit. The final percentage of DMSO is too low to maintain solubility.	- Ensure the final concentration of JNJ- 54119936 is within a soluble range for your specific aqueous medium. This may require empirical testing Keep the final DMSO concentration in your experimental setup as high as tolerable for your cells or assay, typically below 0.5% to avoid solvent-induced toxicity When diluting, add the DMSO stock solution to the aqueous buffer while vortexing or stirring to ensure rapid and uniform mixing Consider using a surfactant or solubilizing agent, but be sure to test for its effects on your experimental system.
Compound appears insoluble in DMSO at the recommended concentration.	The compound may not be fully dissolved. The quality of the DMSO may be poor (e.g., contains water).	- Gently warm the solution (e.g., in a 37°C water bath) and vortex to aid dissolution Use high-purity, anhydrous DMSO If the issue persists, try preparing a more dilute stock solution (e.g., 5 mM) and confirm solubility before proceeding to higher concentrations.



Inconsistent experimental results.	Degradation of the compound due to improper storage or handling. Multiple freeze-thaw cycles of the stock solution.	- Aliquot the DMSO stock solution into single-use volumes to minimize freeze-thaw cycles.[2] - Protect the stock solution from light Before use, briefly centrifuge the vial to ensure all the solution is at the bottom It is recommended to use DMSO stocks for up to 3-6 months when stored at -20°C; activity should be tested for older stocks.[2]
Cell toxicity or off-target effects observed.	The concentration of DMSO in the final working solution is too high. The concentration of JNJ-54119936 is too high.	- Prepare a vehicle control with the same final concentration of DMSO to assess the solvent's effect on your cells Aim for a final DMSO concentration of ≤ 0.5% in your cellular assays Perform a dose-response curve to determine the optimal, non-toxic concentration of JNJ-54119936 for your experiment. The recommended in vitro assay concentration is up to 1 μM.[2]

Quantitative Solubility Data

Solvent	Maximum Solubility	Reference
DMSO	10 mM	[1][2]

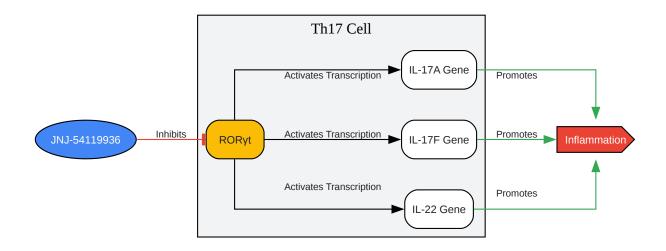
Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution of JNJ-54119936 in DMSO:



- Calculate the required mass: The molecular weight of JNJ-54119936 is 580.22 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
 - Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 580.22 g/mol = 0.00058022 g = 0.58022 mg.
- Weigh the compound: Accurately weigh out 0.58022 mg of **JNJ-54119936** powder using a calibrated analytical balance.
- Dissolve in DMSO: Add the weighed powder to a sterile microcentrifuge tube. Add 1 mL of high-purity, anhydrous DMSO.
- Ensure complete dissolution: Vortex the solution until the powder is completely dissolved. If necessary, gently warm the tube in a 37°C water bath for a few minutes to aid dissolution. Visually inspect the solution to ensure there are no visible particles.
- Storage: Store the 10 mM stock solution in aliquots at -20°C.

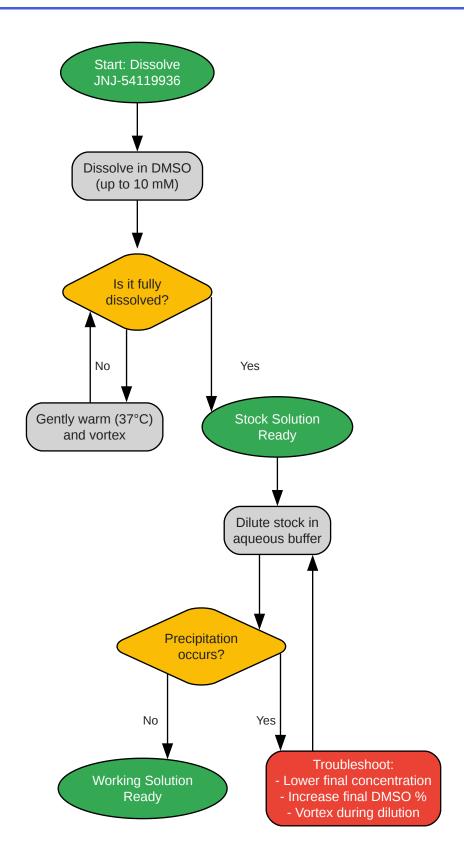
Visualizations



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Caption: Mechanism of action for **JNJ-54119936** as a RORy inverse agonist.





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Caption: Workflow for troubleshooting **JNJ-54119936** solubility issues.



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